Carvedilol Ketone
Description
Properties
Molecular Formula |
C₂₄H₂₅ClN₂O₄ |
|---|---|
Molecular Weight |
440.92 |
Origin of Product |
United States |
Chemical Pathways of Formation and Degradation
Mechanism of Oxidative Conversion from Carvedilol (B1668590) to Carvedilol Ketone
The principal route to the formation of this compound is the oxidation of the secondary alcohol group in the Carvedilol molecule. This transformation converts the –CH-OH functionality into a –CO- group, resulting in the ketone structure. semanticscholar.org This oxidative process can be a result of various stress conditions.
The chemical structure of Carvedilol features a carbazole (B46965) moiety, which is susceptible to oxidation. researchgate.net The oxidation process often involves the formation of intermediate species. For instance, under certain oxidative conditions, an indoxyl intermediate may be formed, which then leads to the final ketone product. researchgate.net The oxidation primarily targets the secondary alcohol on the propanolamine (B44665) side chain, leading directly to this compound.
Influence of Environmental Stress Factors on this compound Formation
The formation of this compound is significantly influenced by various environmental stress factors, including heat, light, pH, and oxidative agents. veeprho.cominnovareacademics.in
Thermal Degradation Studies
While Carvedilol is generally considered relatively stable under thermal stress, some degradation can occur. innovareacademics.inresearchgate.net High temperatures can provide the energy needed to initiate and accelerate oxidation reactions, potentially leading to the formation of this compound. veeprho.commdpi.com However, studies have shown that under certain thermal degradation conditions, the peak corresponding to Carvedilol remains largely intact, suggesting that heat alone may not be the most significant factor in ketone formation compared to other stressors. researchgate.net
Photolytic Degradation Studies
Exposure to light, particularly UV irradiation, is a significant factor in the degradation of Carvedilol and the formation of this compound. veeprho.cominnovareacademics.inresearchgate.net Photodegradation can occur when Carvedilol is exposed to daylight, leading to the formation of various degradation products, including the ketone. nih.gov The energy from light can promote the oxidation of the secondary alcohol group. semanticscholar.org Interestingly, some studies have noted that Carvedilol itself is relatively stable to certain wavelengths of light, such as 405 nm, with no significant degradation detected by HPLC analysis. nih.gov However, broader exposure, such as to daylight, can induce the formation of this compound. nih.gov
pH-Dependent Degradation (Acidic, Alkaline Hydrolysis)
The stability of Carvedilol is pH-dependent. google.comjddtonline.info Both acidic and alkaline conditions can promote the degradation of Carvedilol. innovareacademics.inresearchgate.net Significant degradation is observed in both acid and base stress conditions. researchgate.net Carvedilol's solubility is pH-dependent, being more soluble in acidic conditions and less so in basic media. google.commdpi.com This variation in solubility can influence its degradation pathways. Forced degradation studies have shown that Carvedilil is sensitive to alkaline conditions, which can lead to the formation of degradation products. innovareacademics.ininnovareacademics.in While specific studies focusing solely on this compound formation under varying pH are detailed, the general instability of Carvedilol in acidic and alkaline environments suggests a potential pathway for its formation. innovareacademics.inresearchgate.net
Oxidative Stress Conditions
Oxidative stress is a major contributor to the formation of this compound. researchgate.netinnovareacademics.in The use of oxidizing agents like hydrogen peroxide (H2O2) or peroxodisulfate has been shown to induce the degradation of Carvedilol. researchgate.netjetir.org The carbazole moiety within the Carvedilol structure makes it particularly susceptible to oxidation. researchgate.net Studies have demonstrated that under oxidative stress, Carvedilol can be converted to various products, with the ketone being a significant impurity. semanticscholar.orginnovareacademics.in The oxidation of the secondary alcohol group is the direct pathway to this compound. semanticscholar.org
Table 1: Summary of Carvedilol Degradation under Stress Conditions
| Stress Condition | Observation | Primary Degradation Product(s) |
| Thermal | Relatively stable, with some degradation at high temperatures. innovareacademics.inresearchgate.net | Minor formation of degradation products. researchgate.net |
| Photolytic | Significant degradation upon exposure to daylight/UV light. researchgate.netnih.gov | This compound and other photoproducts. nih.gov |
| Acidic Hydrolysis | Significant degradation observed. innovareacademics.inresearchgate.net | Various degradation products. researchgate.net |
| Alkaline Hydrolysis | Significant degradation observed; sensitive to alkali. innovareacademics.inresearchgate.netinnovareacademics.in | Impurity-D and other degradation products. innovareacademics.in |
| Oxidative | Highly sensitive; significant degradation. researchgate.netinnovareacademics.in | This compound, Impurity-A. semanticscholar.orginnovareacademics.in |
This table is for illustrative purposes and synthesizes findings from multiple sources. Specific degradation profiles can vary based on experimental conditions.
Relationship to Other Carvedilol Degradation Products and Impurities
This compound is one of several degradation products and impurities associated with Carvedilol. synthinkchemicals.com Others that have been identified include Carvedilol Impurity A, Impurity D, and various process-related impurities and metabolites. innovareacademics.ininnovareacademics.insynthinkchemicals.com The formation of these impurities can occur during synthesis, storage, or exposure to stress conditions. semanticscholar.orgveeprho.com
For example, under oxidative stress, besides the ketone, an impurity known as Carvedilol Impurity-A has been observed to increase significantly. innovareacademics.ininnovareacademics.in In alkaline conditions, Impurity-D is a notable degradation product. innovareacademics.in The degradation pathways can be complex, with some impurities potentially serving as intermediates for the formation of others. semanticscholar.org The presence and quantity of these impurities, including this compound, are critical quality attributes that are monitored to ensure the safety and efficacy of Carvedilol formulations. semanticscholar.orginnovareacademics.in
Synthetic Methodologies for Carvedilol Ketone
Laboratory-Scale Synthesis for Reference Standard Preparation
Carvedilol (B1668590) Ketone, chemically known as 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-one, is a primary degradation product of Carvedilol. veeprho.com Its synthesis for use as an analytical reference standard is crucial for the quality control of Carvedilol drug products. The laboratory-scale preparation involves the specific oxidation of the secondary alcohol group present in the Carvedilol molecule.
The most direct method for synthesizing Carvedilol Ketone is through the controlled oxidation of Carvedilol. This process targets the secondary alcohol on the propan-2-ol side chain, converting it into a ketone functional group. Studies on the forced degradation of Carvedilol have shown that this transformation occurs under oxidative stress. semanticscholar.org For instance, exposing Carvedilol to oxidizing agents will facilitate the formation of the ketone. jetir.org
A general laboratory approach would involve dissolving Carvedilol in a suitable organic solvent and then treating it with a selected oxidizing agent. The reaction progress would be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Following the reaction, the this compound product is isolated and purified using standard methods such as column chromatography or recrystallization to achieve the high purity required for a reference standard.
The successful conversion of the secondary alcohol to a ketone is confirmed through spectroscopic analysis. A key indicator in an infrared (IR) spectrum is the appearance of a strong absorption peak characteristic of a ketone's carbonyl (C=O) group. Research has identified a peak at approximately 1730 cm⁻¹ corresponding to the ketone's carbonyl group, confirming the oxidation of the alcohol functionality in Carvedilol. semanticscholar.org
Table 1: Spectroscopic Data for this compound Formation
| Spectroscopic Technique | Key Observational Data | Interpretation | Citation |
|---|
Considerations for Impurity Control During Carvedilol Synthesis Relevant to Ketone Formation
The formation of this compound is a critical parameter to control during the manufacturing and storage of Carvedilol to ensure the drug's purity, stability, and safety. The ketone is primarily an oxidative degradation product, meaning its formation is directly linked to the exposure of Carvedilol to oxidizing conditions. semanticscholar.org
The core mechanism for the formation of this compound is the oxidation of the secondary alcohol group on the aminopropanol (B1366323) side chain of the Carvedilol molecule. semanticscholar.org This susceptibility means that process parameters and storage conditions must be carefully managed to minimize its generation. Several factors can promote this unwanted oxidation:
Oxidizing Agents: The presence of residual oxidizing agents from previous synthetic steps or the introduction of oxidants from the environment can lead to the formation of this compound. Forced degradation studies have demonstrated that Carvedilol is sensitive to oxidation. jetir.org
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate oxidative degradation pathways, leading to the formation of the ketone among other degradation products. semanticscholar.org
Presence of Metal Ions: Trace metal ions can act as catalysts in oxidation reactions, increasing the rate of degradation of Carvedilol into its ketone impurity.
Temperature and pH: Elevated temperatures and certain pH conditions, particularly in solution, can accelerate the rate of chemical degradation, including oxidation. semanticscholar.org
To control the level of this compound in the final drug substance, stringent controls must be implemented throughout the manufacturing process and product lifecycle. This includes using high-purity starting materials, de-gassing solvents to remove dissolved oxygen, using antioxidants where appropriate, protecting the reaction mixture and final product from light, and storing the drug substance under controlled temperature and humidity.
Table 2: Factors Influencing this compound Formation
| Influencing Factor | Mechanism | Control Strategy | Citation |
|---|---|---|---|
| Oxidative Stress | Direct oxidation of the secondary alcohol group. | Avoid strong oxidizing agents; use of inert atmosphere (e.g., nitrogen) during synthesis. | semanticscholar.orgjetir.org |
| Photochemical Energy | Light, especially UV, can initiate and promote oxidative reactions. | Protect the product from light exposure during manufacturing and storage using amber containers. | semanticscholar.org |
| Storage Conditions | Impurities can develop over time upon aging and exposure to atmospheric oxygen. | Store in well-sealed containers under recommended temperature and humidity conditions. | |
By understanding the synthetic pathway to this compound and the mechanisms by which it forms as an impurity, manufacturers can develop robust control strategies to ensure the quality and stability of Carvedilol.
Advanced Analytical Characterization and Quantification Techniques
Spectroscopic Methods for Structural Elucidation
Infrared (IR) Spectroscopy for Carbonyl Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Carvedilol (B1668590) Ketone, the most significant feature in its IR spectrum is the absorption band corresponding to the carbonyl (C=O) group. The stretching vibration of the C=O bond in a ketone typically results in a strong absorption peak in the region of 1725-1705 cm⁻¹. uc.edupg.edu.plorgchemboulder.com This distinct peak is a key diagnostic marker that differentiates Carvedilol Ketone from Carvedilol, which lacks a ketone functional group and instead exhibits a characteristic hydroxyl (-OH) stretching band. The position of the carbonyl absorption can be influenced by the molecular environment. For instance, conjugation with a double bond or an aromatic ring can lower the stretching frequency to between 1685-1666 cm⁻¹. orgchemboulder.com
| Functional Group | **Typical IR Absorption Frequency (cm⁻¹) ** |
| Ketone (C=O) | 1725-1705 (s) uc.edu |
| Aromatic (C=C) | 1600-1475 (w-m) uc.edu |
| Alkane (C-H) | 3000-2850 (s) uc.edu |
| Amine (N-H) | 3550-3060 (m-s) uc.edu |
| Ether (C-O) | 1300-1000 (s) uc.edu |
(s = strong, m = medium, w = weak)
The formation of ketones as degradation products, such as in the photooxidation of polymers, can be monitored using FTIR spectroscopy by observing the appearance and increase in intensity of the carbonyl absorption band. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.
In the ¹H NMR spectrum of this compound, the absence of the hydroxyl proton signal, which is present in the spectrum of Carvedilol, is a key indicator of the oxidation of the secondary alcohol to a ketone. mdpi.com The chemical shifts and splitting patterns of the protons adjacent to the carbonyl group will also be significantly different from those in the parent drug, providing further structural confirmation.
The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon. Ketone carbonyl carbons typically resonate in the downfield region of the spectrum, often between 205-220 ppm. uomustansiriyah.edu.iq The presence of a signal in this region is a definitive indicator of the ketone functionality. Furthermore, the chemical shifts of the carbon atoms alpha to the carbonyl group are also characteristically shifted. Solid-state ¹³C CPMAS NMR has been utilized for the characterization of Carvedilol in pharmaceutical preparations, demonstrating the utility of NMR in analyzing the drug and its related substances in various forms. nih.gov
| Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |
| Ketone (C=O) | 205-220 |
| Aromatic/Alkene (C=C) | 100-150 uomustansiriyah.edu.iq |
| C-O (Alcohol, Ether) | 50-100 uomustansiriyah.edu.iq |
| Alkyl (C-C) | 0-50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum will correspond to its specific molecular weight.
The fragmentation of ketones in mass spectrometry often involves characteristic cleavage patterns. A common fragmentation pathway for ketones is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgwpmucdn.com This results in the formation of stable acylium ions. The specific fragmentation pattern of this compound will provide a unique fingerprint that can be used for its unambiguous identification. The analysis of these fragment ions gives valuable clues about the connectivity of the atoms within the molecule. acdlabs.com
High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the identity of this compound.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from Carvedilol and other related impurities, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Carvedilol and its impurities in pharmaceutical formulations and biological samples. researchgate.netasianpubs.org Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.net
The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, pH, flow rate, and column type to achieve adequate separation of this compound from the parent drug and other potential impurities. researchgate.net UV detection is often used, with the detection wavelength typically set at a maximum absorbance for the compounds of interest, such as 240 nm. researchgate.net
Validated HPLC methods can demonstrate excellent linearity, accuracy, precision, and sensitivity for the quantification of Carvedilol and its related substances. researchgate.netasianpubs.org The limits of detection (LOD) and quantitation (LOQ) for these methods are often in the nanogram per milliliter (ng/mL) range, making them suitable for trace-level analysis. asianpubs.orgjocpr.com
| HPLC Method Parameters for Carvedilol Analysis | Typical Values/Conditions |
| Column | Inertsil C8, 50x4.6mm, 3 µm researchgate.net |
| Mobile Phase | Acetonitrile & 0.02M Orthophosphoric acid (70:30 v/v), pH 2.7 researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 240 nm researchgate.net |
| Linearity Range | 4-60 ng/mL asianpubs.org |
| Extraction Recovery | 83.943-91.672 % asianpubs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be applied to the analysis of Carvedilol and its metabolites, including this compound. While HPLC is more common for non-volatile compounds like Carvedilol, GC-MS can be used, often after a derivatization step to increase the volatility of the analytes. researchgate.net
GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for identifying and quantifying trace amounts of impurities. Metabolomic profiling studies using GC-MS have been conducted to investigate the cellular responses to Carvedilol, demonstrating the capability of this method to analyze related compounds in complex biological matrices. researchgate.netnih.gov The use of GC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity, which is beneficial for the analysis of complex samples like food and environmental matrices. mdpi.com
Capillary Electrophoresis (CE) in Degradation Studies
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of drug degradation products, offering high efficiency, resolution, and minimal sample consumption. In the context of carvedilol, CE has been effectively employed to separate the parent drug from its degradation products formed under various stress conditions. semanticscholar.orgnih.gov
A study utilizing a non-aqueous CE method successfully separated carvedilol from its degradation products. The optimized conditions included a running buffer of 80 mM acetate (B1210297) in a methanol (B129727)/ethanol mixture (65:35% v/v), an applied voltage of 19 kV, and a temperature of 20°C. semanticscholar.orgnih.gov Detection was performed using a diode-array detector (DAD) over a wavelength range of 200-350 nm. semanticscholar.orgnih.gov This method proved to be stability-indicating, effectively resolving carvedilol from impurities generated during forced degradation studies. semanticscholar.orgnih.govoup.com
Notably, this CE method led to the discovery of a new, previously unknown degradation product of carvedilol. semanticscholar.orgnih.gov The technique provided valuable insights into the ionization dissimilarities of carvedilol under photo and forced degradation conditions. semanticscholar.orgnih.gov Furthermore, the developed CE method was successfully applied to the determination of carvedilol in human serum, demonstrating its potential for clinical applications. semanticscholar.orgnih.gov The accuracy of the method was confirmed through recovery experiments with spiked human serum samples. semanticscholar.orgnih.gov
Under mild photodegradation conditions, the formation of 1-(2-(2-methoxyphenoxy)ethylamino)-3-(9H-carbazol-8-yloxy)propan-2-one, also known as this compound, was identified. brieflands.com This highlights the utility of CE in identifying specific degradation pathways and products. The CE method's ability to separate these closely related compounds underscores its advantage in stability studies.
Analytical Method Development and Validation Principles
The development and validation of analytical methods are crucial for ensuring the quality and consistency of pharmaceutical products. For this compound, as an impurity of carvedilol, robust analytical methods are required for its detection and quantification. Validation is performed according to the International Council for Harmonisation (ICH) guidelines, encompassing specificity, linearity, accuracy, precision, and sensitivity. ijpsonline.comresearchgate.netresearchgate.net
Method Specificity and Selectivity in the Presence of Carvedilol and Other Impurities
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. ijpsonline.com For this compound, this means the analytical method must be able to distinguish and quantify it without interference from carvedilol or other related substances. ijpsonline.comresearchgate.net
High-performance liquid chromatography (HPLC) methods are commonly developed for this purpose. A stability-indicating HPLC method was developed to separate carvedilol from 19 potential impurities, including process-related and degradation impurities. ijpsonline.com The specificity of the method was confirmed by injecting solutions of the placebo, the sample spiked with all impurities, and individual impurity solutions. ijpsonline.com The results demonstrated that all impurity peaks were well-resolved from the main carvedilol peak and from each other. ijpsonline.com
Similarly, a non-aqueous capillary electrophoresis (CE) method demonstrated specificity by effectively separating carvedilol from its degradation products, including this compound, under various stress conditions. semanticscholar.orgresearchgate.net The method's ability to resolve these compounds confirms its selectivity. semanticscholar.orgresearchgate.net
Determination of Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The calibration range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity. researchgate.netresearchgate.net
For the quantification of carvedilol and its impurities, including this compound, various analytical methods have been validated for linearity. A UV spectrophotometric method for carvedilol was found to be linear in the concentration range of 10-35 µg/mL with a correlation coefficient (r²) of 0.997. ajrconline.org An HPLC method for carvedilol demonstrated linearity in the range of 1.88 µg/mL to 11.25 µg/mL with an r² of 0.9997. Another HPLC-MS/MS method for carvedilol in human plasma showed linearity over the range of 0.1-200 ng/mL. nih.gov
A capillary electrophoresis method for carvedilol was linear over the range of 240-700 µg/mL with a correlation coefficient of 0.9986. semanticscholar.orgresearchgate.net A spectrofluorimetric method for carvedilol showed a rectilinear plot over the range of 5.0-80.0 ng/mL. researchgate.net
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Carvedilol | 10-35 µg/mL | 0.997 | ajrconline.org |
| HPLC | Carvedilol | 1.88-11.25 µg/mL | 0.9997 | |
| UPLC | Carvedilol | 25.0–199.9 µg mL⁻¹ | 0.9998 | researchgate.net |
| HPLC-MS/MS | Carvedilol | 0.1-200 ng/mL | >0.997992 | nih.gov |
| Capillary Electrophoresis | Carvedilol | 240-700 µg/mL | 0.9986 | semanticscholar.orgresearchgate.net |
| Spectrofluorimetry | Carvedilol | 5.0-80.0 ng/mL | - | researchgate.net |
Establishment of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.netajrconline.org These parameters are critical for impurity profiling to ensure that even trace amounts of impurities like this compound can be reliably measured.
For carvedilol, a UV spectrophotometric method established an LOD of 0.3796 µg/mL and an LOQ of 1.15 µg/mL. ajrconline.org An HPLC method for carvedilol and its related substances reported LOD and LOQ values ranging between 0.025 and 0.05 ppm. researchgate.net A spectrofluorimetric method for carvedilol demonstrated a lower LOD of 1.90 ng/mL and an LOQ of 5.15 ng/mL. researchgate.net A capillary electrophoresis method for carvedilol determined the LOD and LOQ to be 5.01 µg/mL and 11.40 µg/mL, respectively. semanticscholar.org
| Analytical Method | Analyte | LOD | LOQ | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Carvedilol | 0.3796 µg/mL | 1.15 µg/mL | ajrconline.org |
| HPLC | Carvedilol & Impurities | 0.025 ppm | 0.05 ppm | researchgate.net |
| Spectrofluorimetry | Carvedilol | 1.90 ng/mL | 5.15 ng/mL | researchgate.net |
| Capillary Electrophoresis | Carvedilol | 5.01 µg/mL | 11.40 µg/mL | semanticscholar.org |
| UPLC | Carvedilol | - | - | researchgate.net |
Assessment of Method Precision (Repeatability, Intermediate Precision)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netresearchgate.netajrconline.org
For a UV spectrophotometric method for carvedilol, precision was evaluated by intra-day and inter-day variations, with the relative standard deviation (%RSD) being less than 2%. ajrconline.org An HPLC method for carvedilol showed a %RSD of less than 0.35% for repeatability and even lower for intermediate precision. A UPLC method for carvedilol and ivabradine (B130884) also demonstrated satisfactory precision. researchgate.net
| Analytical Method | Analyte | Precision Parameter | Result (%RSD) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Carvedilol | Intra-day | < 2% | ajrconline.org |
| Inter-day | < 2% | |||
| HPLC | Carvedilol | Repeatability | < 0.35% | |
| Intermediate Precision | Lower than repeatability | |||
| UPLC | Carvedilol | - | Satisfactory | researchgate.net |
Evaluation of Method Accuracy (Recovery Studies)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. researchgate.netresearchgate.netajrconline.org
For a UV spectrophotometric method, recovery studies for carvedilol were performed, and the results were found to be within acceptable limits, indicating no interference from excipients. ajrconline.org An HPLC method for carvedilol demonstrated accuracy over a range of 25% to 150% of the label claim, with a percent recovery of almost 99%. A UPLC method for carvedilol and ivabradine showed recovery values in the range of 99.7–100.8% for carvedilol. researchgate.net
| Analytical Method | Analyte | Recovery Range | % Recovery | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Carvedilol | - | Acceptable | ajrconline.org |
| HPLC | Carvedilol | 25-150% | ~99% | |
| UPLC | Carvedilol | - | 99.7-100.8% | researchgate.net |
Robustness and Ruggedness Testing of Analytical Procedures
The reliability of an analytical method for the quantification of this compound, a significant impurity and potential degradation product of Carvedilol, is ensured through rigorous robustness and ruggedness testing. These validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, demonstrate the method's capacity to remain unaffected by minor, deliberate variations in procedural parameters and its reproducibility under different operational conditions, respectively.
Robustness Testing
Robustness is evaluated by introducing small, intentional changes to the analytical method's parameters to assess its reliability during normal usage. For the analysis of Carvedilol and its impurities, including this compound, High-Performance Liquid Chromatography (HPLC) methods are commonly employed. Robustness studies for these methods typically involve varying critical parameters and observing the effect on the analytical results, such as the resolution between Carvedilol and its impurity peaks. jocpr.com
Key parameters that are intentionally varied during robustness testing include:
Mobile Phase Composition: The ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous buffer is slightly altered. For instance, the methanol content in the mobile phase might be varied by ±5%. jocpr.com
pH of the Mobile Phase: The pH of the buffer solution in the mobile phase is adjusted by a small margin, for example, ±0.1 to ±0.5 units. farmaciajournal.comijbpr.in
Flow Rate: The speed at which the mobile phase passes through the HPLC column is changed, typically by ±0.1 to ±0.2 mL/min. jocpr.comijbpr.in
Column Temperature: The temperature of the column oven is varied by approximately ±5°C. jocpr.com
Wavelength of Detection: The UV detector wavelength is slightly modified, for instance, by ±2 nm. ijbpr.in
In a representative study, a stability-indicating HPLC method for Carvedilol and its five impurities demonstrated robustness when the flow rate, mobile phase composition, and column temperature were deliberately altered. jocpr.com The resolution between Carvedilol and its critical impurity pairs remained greater than 2.0 under all varied conditions, indicating the method's reliability. jocpr.com Another study confirmed that slight variations in flow rate and wavelength did not significantly impact the results, with the Relative Standard Deviation (%RSD) remaining within acceptable limits. iosrjournals.org
The following interactive data table summarizes typical parameters and variations tested during the robustness assessment of an HPLC method for Carvedilol and its impurities.
| Parameter | Variation | Acceptance Criteria (Example) |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | Resolution between peaks > 2.0; %RSD < 2% |
| Mobile Phase pH | ± 0.2 units | Resolution between peaks > 2.0; %RSD < 2% |
| Column Temperature | ± 5 °C | Resolution between peaks > 2.0; %RSD < 2% |
| Organic Phase Composition | ± 2% | Resolution between peaks > 2.0; %RSD < 2% |
| Wavelength | ± 2 nm | % Recovery within 98-102% |
Ruggedness Testing
Ruggedness, also known as intermediate precision, evaluates the reproducibility of an analytical method under various conditions that might be encountered in different laboratories or over time. This testing is crucial to ensure that the method can be reliably transferred and used by different personnel and with different equipment.
The ruggedness of an analytical procedure for Carvedilol and its impurities is typically assessed by comparing the results obtained under the following varied conditions:
Different Analysts: The analysis is performed by two or more analysts.
Different Days: The same sample is analyzed on different days.
Different Instruments: The analysis is carried out using different HPLC systems.
In a study validating an RP-HPLC method for Carvedilol, ruggedness was demonstrated by having the analysis performed by different analysts and on different days. scholarsresearchlibrary.com The %RSD for the assay results was found to be well within the acceptable limits, confirming the method's ruggedness. scholarsresearchlibrary.com Similarly, another validation study reported that the %RSD of the assay of Carvedilol during intermediate precision studies was within acceptable limits, indicating the method's precision when used by different analysts and on different instruments. jocpr.com
The results from ruggedness testing are typically evaluated based on the %RSD of the measurements. A low %RSD value indicates that the method is resistant to variations in the testing environment and is therefore considered rugged.
The following interactive data table illustrates the parameters evaluated during ruggedness testing of an analytical method for Carvedilol impurities.
| Parameter | Condition | Acceptance Criteria (Example) |
|---|---|---|
| Intermediate Precision | Different Analysts | %RSD < 2.0% |
| Different Days | %RSD < 2.0% | |
| Reproducibility | Different Laboratories/Instruments | %RSD < 2.0% |
Role in Pharmaceutical Stability Testing and Impurity Profiling
Identification and Monitoring of Carvedilol (B1668590) Ketone in Stability Studies
Stability studies are a cornerstone of pharmaceutical development, designed to evaluate how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. farmaciajournal.comjnao-nu.com The identification and monitoring of degradation products like Carvedilol Ketone are central to these studies.
Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and identify potential degradation products that could form during storage. jocpr.commdpi.com These studies are crucial for establishing the stability-indicating nature of analytical methods. farmaciajournal.com In the case of Carvedilol, stress conditions such as acid and base hydrolysis, oxidation, and photolysis are applied to the drug substance and formulated product. jocpr.comijpsonline.com
Several studies have shown that Carvedilol is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities, including this compound. jocpr.cominnovareacademics.in For instance, oxidative stress is a key factor in the formation of certain Carvedilol impurities. jocpr.cominnovareacademics.in The monitoring of these impurities is performed at specified time points throughout long-term and accelerated stability studies. farmaciajournal.com High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for separating, detecting, and quantifying Carvedilol and its impurities. farmaciajournal.comdaicelpharmastandards.com
The data below, compiled from various stability studies, illustrates the conditions under which Carvedilol degradation and the formation of impurities like this compound are observed.
| Stress Condition | Description | Observed Degradation Products | Reference |
|---|---|---|---|
| Acid Hydrolysis | Exposure to 2 N HCl at 60°C for 30 minutes. | Degradation products V and IV detected after 50 and 30 hours, respectively. | ijpsonline.comnih.gov |
| Base Hydrolysis | Exposure to 2 N NaOH at 60°C for 30 minutes. | Carvedilol degraded to Impurity D and other unknown impurities. | jocpr.comijpsonline.cominnovareacademics.in |
| Oxidative Degradation | Exposure to 30% H2O2 at room temperature for 30 minutes. | Carvedilol degraded to Impurities A, B, C, D, E, and unknown impurities. Carvedilol Impurity-A is a significant degradation product. | jocpr.comijpsonline.cominnovareacademics.in |
| Photolytic Degradation | Exposure to UV light for 24 hours. | Degradation observed. | jocpr.comijpsonline.com |
| Thermal Degradation | Heating at 70°C for 24 hours. | Significant degradation observed. | jocpr.com |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the quality attributes of the drug substance and product over time. farmaciajournal.com Such a method must be able to separate the active ingredient from its impurities, degradation products, and any other components present in the formulation matrix. ijpsonline.com
The development of a robust SIAM is a complex process that involves several stages:
Method Development: This often begins with referencing existing pharmacopoeial methods and optimizing them to achieve better separation of all known and potential impurities. ijpsonline.com The goal is to develop a single method that can resolve all process-related and degradation impurities. ijpsonline.com
Forced Degradation Studies: As mentioned earlier, these studies are performed to generate degradation products and demonstrate the method's specificity. farmaciajournal.comjocpr.com The analytical method must be able to separate the main drug peak from all degradation product peaks. jocpr.com
Method Validation: Once developed, the method is rigorously validated according to guidelines from the International Council for Harmonisation (ICH). farmaciajournal.commdpi.com Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). farmaciajournal.comijpsonline.com
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used techniques for developing SIAMs for Carvedilol. farmaciajournal.commdpi.com These methods typically use a reversed-phase column and a gradient elution program to achieve the necessary separation. ijpsonline.com
The following table summarizes key parameters from a validated stability-indicating HPLC method for Carvedilol and its impurities.
| Parameter | Details | Reference |
|---|---|---|
| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm) | ijpsonline.com |
| Mobile Phase | Gradient elution with a mixture of buffer, methanol (B129727), and acetonitrile. | jocpr.comijpsonline.com |
| Flow Rate | 1.0 mL/min | ijpsonline.com |
| Detection | UV at 240 nm | mdpi.com |
| Linearity | Correlation coefficient (r²) > 0.999 for Carvedilol and its impurities. | ijpsonline.com |
| Accuracy | Good recovery for spiked samples at various concentration levels. | ijpsonline.com |
| Specificity | Ability to separate Carvedilol from all impurities and degradation products. | ijpsonline.com |
Regulatory Perspectives on Impurity Control and Reporting
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control and reporting of impurities in pharmaceutical products. mdpi.com The International Council for Harmonisation (ICH) has established guidelines that are widely adopted by regulatory authorities worldwide. daicelpharmastandards.comjocpr.com
Key ICH guidelines relevant to impurity control include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the qualification and control of impurities in new drug substances.
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities in new drug products.
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for stability testing.
These guidelines establish thresholds for reporting, identifying, and qualifying impurities. The identification threshold is the level above which an impurity must be identified. The qualification threshold is the level above which an impurity's safety must be established. The reporting of impurities is a mandatory part of regulatory submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs). synzeal.com Pharmaceutical companies must provide data demonstrating that the levels of impurities, including this compound, are consistently controlled within the specified limits throughout the shelf life of the product. synzeal.com
Future Research Directions and Methodological Advancements
Exploration of Novel Analytical Technologies for Enhanced Detection and Characterization
The accurate detection and characterization of Carvedilol (B1668590) Ketone are paramount for ensuring the safety and efficacy of carvedilol drug products. While established methods like High-Performance Liquid Chromatography (HPLC) are widely used, emerging technologies offer enhanced sensitivity and specificity. researchgate.netsynthinkchemicals.comjetir.org
Advanced chromatographic techniques are at the forefront of this evolution. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides a significant leap forward. researchgate.net This combination allows for faster analysis times and lower limits of detection (LOD) and quantification (LLOQ), crucial for identifying trace amounts of degradation products. researchgate.netnih.gov For instance, a UPLC-MS/MS method has been validated for the simultaneous quantification of carvedilol and its metabolites with high sensitivity. researchgate.net Another study detailed a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method for identifying stress degradation products of carvedilol, including the ketone impurity. rsc.orgresearchgate.net
Capillary electrophoresis (CE) presents another powerful tool for separating carvedilol from its degradation products. brieflands.com A non-aqueous CE method has demonstrated its effectiveness as a stability-indicating assay, even identifying previously unknown degradation products. brieflands.com
Spectrophotometric methods also continue to evolve. Novel approaches, such as those involving condensation reactions with reagents like p-dimethylaminobenzaldehyde (PDAB) or charge-transfer complex formation with p-chloranil, offer simple and sensitive alternatives for carvedilol determination. ijpsr.inforesearchgate.net
Table 1: Comparison of Analytical Technologies for Carvedilol Ketone Detection
| Analytical Technology | Principle | Advantages | Key Findings/Applications |
| UPLC-MS/MS | Separation by UPLC, detection by mass spectrometry. researchgate.net | High sensitivity, specificity, and speed. researchgate.netnih.gov | Quantitation of carvedilol and metabolites in plasma with low LLOQ. researchgate.netnih.govresearchgate.net |
| LC-ESI-MS/MS | Separation by LC, ionization by electrospray, detection by tandem MS. rsc.org | Elucidation of degradation product structures. rsc.org | Identification of five degradation products of carvedilol under stress conditions. rsc.org |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. brieflands.com | High resolution, minimal sample and solvent usage. brieflands.com | Effective separation of carvedilol from its degradation products. brieflands.com |
| Spectrophotometry | Measurement of light absorption by colored complexes. ijpsr.inforesearchgate.net | Simplicity, cost-effectiveness. ijpsr.info | Determination of carvedilol in bulk and formulations. ijpsr.info |
Advanced Computational Chemistry Approaches for Predicting this compound Formation and Stability
Computational chemistry offers invaluable tools for predicting the formation and stability of drug degradation products like this compound, complementing experimental studies. nih.govopenaccessjournals.comjstar-research.com These in silico methods can provide mechanistic insights into degradation pathways and help in designing more stable drug formulations. lhasalimited.org
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and properties of molecules. researchgate.netmdpi.comresearchgate.net DFT calculations can be employed to analyze the conformational space of carvedilol and predict the reactivity of different parts of the molecule, thereby identifying potential sites for oxidation that lead to ketone formation. researchgate.netresearchgate.nettandfonline.com Studies have utilized DFT to investigate the molecular geometry and electronic properties of carvedilol, providing a basis for understanding its degradation mechanisms. researchgate.netmdpi.comtandfonline.com
Molecular dynamics (MD) simulations can further elucidate the interaction of carvedilol with its environment, such as excipients and solvents, which can influence its stability. nih.gov By simulating the behavior of the drug molecule over time, researchers can identify factors that promote the formation of this compound.
Software designed for predicting forced degradation pathways, such as Zeneth, utilizes a knowledge-based system to assess the chemical structure of an active pharmaceutical ingredient (API) against various stress conditions (e.g., temperature, pH, oxygen). lhasalimited.org This allows for the prediction of potential degradants, including ketones, and can guide the development of stability-indicating analytical methods. lhasalimited.org
Table 2: Computational Approaches for Predicting this compound Formation
| Computational Method | Principle | Application to this compound |
| Density Functional Theory (DFT) | Quantum mechanical modeling to investigate electronic structure. mdpi.comacs.org | Predicting reactive sites on the carvedilol molecule prone to oxidation. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules. nih.gov | Understanding the influence of formulation components on carvedilol stability. nih.gov |
| Forced Degradation Prediction Software (e.g., Zeneth) | Knowledge-based system to predict degradation pathways under stress. lhasalimited.org | Identifying potential formation of this compound under various manufacturing and storage conditions. lhasalimited.org |
Strategies for Mitigating this compound Formation in Pharmaceutical Formulations and Manufacturing Processes
Preventing the formation of this compound is a key objective in pharmaceutical development to ensure product quality and patient safety. Mitigation strategies focus on formulation design, manufacturing process control, and appropriate packaging.
Formulation Strategies:
The choice of excipients can significantly impact the stability of carvedilol. The use of antioxidants can protect the drug from oxidative degradation. japsonline.com For example, including agents like TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) in solid dispersions has been shown to protect carvedilol from degradation. japsonline.com
The formulation type itself can also play a crucial role. Developing solid dispersions or using techniques like melt-in-mouth tablets can enhance stability. japsonline.comnih.gov Self-emulsifying drug delivery systems (SEDDS) prepared via hot-melt extrusion have also been explored to improve the stability of carvedilol. mdpi.com Furthermore, creating solid crystal suspensions with hydrophilic carriers like mannitol (B672) has been shown to enhance solubility and stability. nih.gov
Manufacturing Process Control:
Carvedilol is known to be sensitive to oxidative and alkaline conditions. innovareacademics.in Therefore, controlling the manufacturing environment is critical. This includes minimizing exposure to oxygen and managing the pH during processing. innovareacademics.ingoogle.com Stress degradation studies have shown that carvedilol degrades under oxidative and alkali conditions, leading to the formation of impurities. innovareacademics.in
Process parameters during manufacturing, such as temperature and the use of specific solvents, must be carefully optimized. For instance, in the synthesis of carvedilol, the choice of solvent can influence the formation of impurities. google.com
Packaging and Storage:
Appropriate packaging is the final line of defense against degradation. Protecting the drug product from light and moisture is essential, as photolytic stress can also lead to the formation of degradation products. rsc.org Stability studies conducted under various conditions (accelerated, real-time, and refrigerated) are crucial for determining the appropriate storage conditions and shelf-life of the final product. japsonline.comresearchgate.net
Table 3: Mitigation Strategies for this compound Formation
| Strategy | Approach | Mechanism of Action |
| Formulation Design | Inclusion of antioxidants (e.g., TPGS). japsonline.com | Prevents oxidative degradation of the carvedilol molecule. japsonline.com |
| Use of stable dosage forms (e.g., solid dispersions, SEDDS). japsonline.commdpi.com | Enhances physical and chemical stability of the drug. japsonline.commdpi.com | |
| Manufacturing Control | Control of pH and oxygen levels. innovareacademics.in | Minimizes degradation under alkaline and oxidative stress conditions. innovareacademics.in |
| Optimization of process parameters (e.g., temperature, solvent). google.com | Reduces the formation of process-related impurities. google.com | |
| Packaging & Storage | Use of protective packaging. rsc.org | Shields the drug from light and moisture. rsc.org |
| Determination of optimal storage conditions through stability testing. japsonline.comresearchgate.net | Ensures product quality throughout its shelf-life. japsonline.comresearchgate.net |
Q & A
Q. How can spectroscopic techniques confirm the structural integrity of carvedilol ketone in formulation studies?
Fourier-transform infrared spectroscopy (FTIR) is critical for verifying structural stability. In preformulation studies, FTIR spectra should be analyzed to ensure that this compound’s characteristic peaks (e.g., carbonyl stretches indicative of ketone groups) remain unaltered when combined with excipients. For example, peaks at specific wavenumbers (e.g., 1700–1650 cm⁻¹ for ketones) must persist in formulations to confirm no chemical interactions .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used. Method validation should include specificity, linearity (R² ≥ 0.99), accuracy (recovery rates 95–105%), and precision (RSD < 5%). Population pharmacokinetic (PK) studies require robust validation to ensure reliability across diverse biological samples, as highlighted in protocols for carvedilol analysis .
Q. How can researchers assess this compound’s solubility in supercritical CO₂ for drug delivery applications?
Quantitative structure-property relationship (QSPR) models, such as support vector regression (SVR), predict solubility in supercritical CO₂. Linear correlations (e.g., −log(y₂cal) = 0.98(−log(y₂exp)) + 0.23) validate predictions against experimental data. Ensure MAARD (mean absolute relative deviation) ≤ 0.78 for model accuracy .
Advanced Research Questions
Q. How should population pharmacokinetic (PK) models be designed to account for this compound’s variability in clinical cohorts?
Use nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation to handle sparse data. Incorporate covariates like age, renal function, and genetic polymorphisms. Analytical validation must precede PK modeling to ensure data reliability, as emphasized in population PK guidelines for carvedilol .
Q. What experimental designs optimize this compound’s controlled-release formulations while minimizing variability?
Apply Box-Behnken designs to evaluate polymer concentrations (e.g., hydroxypropyl methylcellulose, ethyl cellulose) and their impact on lag time and dissolution rates. Response surface methodology identifies optimal polymer ratios, validated via in vitro dissolution testing under USP conditions (pH 7.4 buffer, 50 rpm) .
Q. How can discrepancies in this compound’s bioavailability data across studies be resolved?
Conduct meta-analyses with stratification by formulation type (e.g., solid dispersions vs. conventional tablets) and analytical methods. Validate dissolution protocols (e.g., USP Apparatus II) to standardize conditions. Cross-study comparisons should account for differences in sample preparation and detection limits .
Q. What in vitro models best predict this compound’s interaction with excipients during formulation development?
Preformulation compatibility studies using differential scanning calorimetry (DSC) and FTIR are essential. For example, DSC thermograms should show no shifts in melting endotherms (carvedilol’s melting point: 113.2°C ± 3.1°C) when mixed with excipients, confirming stability .
Methodological Challenges and Solutions
Q. How can researchers address variability in this compound’s dissolution profiles across pH conditions?
Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal environments. Statistical comparison via similarity factors (f₂ ≥ 50) ensures consistency. For pH-dependent release, employ enteric coatings validated through dissolution testing at pH 1.2 (stomach) and 6.8 (intestine) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical studies?
Multivariate regression models with bootstrapping (1000 iterations) account for non-normal data distributions. Receiver operating characteristic (ROC) analysis can identify thresholds for therapeutic efficacy, as demonstrated in ketosis biomarker studies .
Q. How should researchers validate the purity of synthesized this compound batches?
Follow USP monographs requiring HPLC purity ≥ 98% (retention time matching USP reference standards) and residual solvent analysis via gas chromatography. Impurity profiling must include forced degradation studies (heat, light, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
